molecular formula C23H24BrClN4O2S B2545920 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1189735-04-3

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2545920
CAS No.: 1189735-04-3
M. Wt: 535.89
InChI Key: RTIHIARDOYLXPH-UHFFFAOYSA-N
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Description

“2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the bromophenyl group via a halogenation reaction.
  • Attachment of the sulfanyl group through a thiolation reaction.
  • Coupling with the acetamide moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

“2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action of “2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures.

    Bromophenyl Derivatives: Compounds containing bromophenyl groups.

    Sulfanyl Acetamides: Compounds with sulfanyl and acetamide functionalities.

Uniqueness

    Structural Complexity: The unique combination of functional groups and spirocyclic structure.

    Broad range of applications in various scientific fields.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-5-16(24)6-4-15)22(28-23)32-14-20(30)26-17-7-8-19(31-2)18(25)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIHIARDOYLXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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